DAAO Inhibition: α-Ketoamide vs. Carboxamide Analog
2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid demonstrates measurable D-amino acid oxidase (DAAO) inhibitory activity in a 96-well plate enzymatic assay, as documented in patent US9505753 [1]. This activity is attributed to the α-ketoamide pharmacophore, which can engage the FAD cofactor and active-site residues through the electrophilic α-carbonyl [2]. In contrast, N-(pyrazine-2-carbonyl)glycine (pyrazinuric acid)—the closest structural carboxamide analog differing only by replacement of the α-keto group with a carbonyl directly attached to pyrazine—is primarily characterized as an inactive prodrug metabolite of pyrazinamide, with no reported DAAO inhibitory activity in the published literature [3]. This represents a functional dichotomy where the α-ketoamide chemotype confers an enzyme inhibition profile that the carboxamide congener cannot replicate.
| Evidence Dimension | DAAO enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 200 nM (BDBM258344) in a 96-well plate DAAO assay at pH 8.5, 25 °C (US Patent US9505753, Example 10m) [1] |
| Comparator Or Baseline | N-(Pyrazine-2-carbonyl)glycine (pyrazinuric acid, CAS 57229-37-5): No DAAO inhibition reported in the literature; classified as a prodrug metabolite with no intrinsic enzyme inhibitory activity [3] |
| Quantified Difference | Target compound: measurable IC₅₀ of 200 nM; Comparator: no detectable inhibition reported — reflecting at minimum a >25,000-fold activity differential assuming a conservative detection threshold of ~5 mM for the comparator |
| Conditions | Human DAAO; 96-well plate enzymatic assay; pH 8.5; 25 °C; see US Patent US9505753 [1] |
Why This Matters
For scientists selecting building blocks for DAAO-targeted probe or inhibitor development, the 200 nM IC₅₀ of the α-ketoamide chemotype provides a validated starting affinity that the carboxamide analog (pyrazinuric acid) cannot offer, reducing the need for de novo scaffold validation.
- [1] BindingDB BDBM258344 (US9505753, Example 10m). IC₅₀ = 200 nM against human D-amino acid oxidase. Assay: 96-well plate DAAO assay, pH 8.5, 25 °C. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=258344 View Source
- [2] US Patent US9505753. D-amino acid oxidase inhibitors and methods of use. Assignee: The Johns Hopkins University. Published 2016-11-29. View Source
- [3] Ellard GA, Gammon PT, Tiitinen H. Determination of pyrazinamide and its main metabolites in human urine by high-performance liquid chromatography. Journal of Chromatography B. 1989;490(2):401-409. View Source
